Isoprothiolane-d4: A Technical Guide for Researchers
Isoprothiolane-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isoprothiolane-d4, a deuterated analog of the systemic fungicide Isoprothiolane. This document details its typical certificate of analysis specifications, analytical methodologies for purity determination, and its fungicidal mechanism of action. Isoprothiolane-d4 serves as a critical internal standard for the quantitative analysis of Isoprothiolane in various matrices, including environmental and biological samples, utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
Certificate of Analysis and Purity
A Certificate of Analysis (CoA) for Isoprothiolane-d4 provides essential information regarding its identity and quality. While specific values may vary between lots and suppliers, a typical CoA will include the data presented in the tables below. Certified reference materials are often produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability and reliability of the provided data.[3]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | diisopropyl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate | [4] |
| CAS Number | 1715020-82-8 | [4][5] |
| Unlabeled CAS Number | 50512-35-1 | [4][6] |
| Molecular Formula | C₁₂H₁₄D₄O₄S₂ | [2][6] |
| Molecular Weight | 294.42 g/mol | [2][6] |
| Appearance | White, crystalline powder | [7] |
| Solubility | Sparingly soluble in water; highly soluble in organic solvents (e.g., acetone, xylene) | [8] |
Purity and Analytical Data
| Parameter | Specification | Method |
| Purity | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | Not typically specified, but high deuterium incorporation is expected. | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Identity Confirmation | Conforms to the structure | NMR, MS |
Experimental Protocols
The determination of purity and identity of Isoprothiolane-d4 involves standard analytical techniques. The following are generalized protocols based on common practices for the analysis of small molecules and pesticide reference standards.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is employed to assess the chemical purity of Isoprothiolane-d4 by separating it from any non-deuterated Isoprothiolane and other impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a specified wavelength (e.g., 245 nm).
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Accurately weigh a small amount of Isoprothiolane-d4 and dissolve it in a suitable solvent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The purity is calculated by dividing the peak area of Isoprothiolane-d4 by the total peak area of all components in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Isoprothiolane-d4 and to provide evidence of its structure.
1. Instrumentation:
-
Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
2. Method:
-
Ionization: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap.
-
Mode: Positive or negative ion mode, depending on the compound's properties.
3. Sample Preparation:
-
Prepare a dilute solution of Isoprothiolane-d4 in a suitable volatile solvent (e.g., methanol or acetonitrile).
4. Analysis:
-
Introduce the sample into the mass spectrometer.
-
The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M]+ or [M+H]+) of Isoprothiolane-d4 (m/z ≈ 294.42).
-
The fragmentation pattern can also be compared to that of a non-deuterated standard to confirm the structure.
Mechanism of Action and Signaling Pathways
Isoprothiolane is a systemic fungicide with both protective and curative action, primarily used to control rice blast disease caused by the fungus Pyricularia oryzae.[7][8][9] Its deuterated form, Isoprothiolane-d4, is expected to have the same biological mechanism. The mode of action involves the inhibition of phospholipid biosynthesis in the fungal cells.[9]
Specifically, Isoprothiolane is classified under the FRAC (Fungicide Resistance Action Committee) code F2, which targets lipid metabolism and/or biosynthesis.[10] It is believed to interfere with the methylation of phospholipids, a crucial step in membrane synthesis and function.[10] Furthermore, it disrupts the biosynthesis of polyunsaturated fatty acids, leading to lipid peroxidation and subsequent damage to the fungal cell membranes.[8] This disruption of membrane integrity ultimately inhibits the penetration and elongation of the infecting hyphae of the fungus.[7]
Caption: Mechanism of action of Isoprothiolane in fungal cells.
The following diagram illustrates the typical workflow for the analysis of Isoprothiolane-d4.
Caption: General workflow for the analysis of Isoprothiolane-d4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Isoprothiolane certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. Isoprothiolane-d4 | CAS 1715020-82-8 | LGC Standards [lgcstandards.com]
- 5. Isoprothiolane-d4 | CAS 1715020-82-8 | LGC Standards [lgcstandards.com]
- 6. scbt.com [scbt.com]
- 7. fao.org [fao.org]
- 8. Isoprothiolane 40% EC: A Comprehensive Guide to a Thiolcarbamate Systemic Fungicide [smagrichem.com]
- 9. fao.org [fao.org]
- 10. nichino.co.jp [nichino.co.jp]
